

An In-depth Technical Guide to 3-Nonanol (C₉H₂₀O)

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Compound of Interest

Compound Name: 3-Nonanol

Cat. No.: B1585245

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Nonanol**, a secondary fatty alcohol. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in biological systems and potential applications in research and development.

Core Properties of 3-Nonanol

3-Nonanol, also known as ethyl hexyl carbinol, is a secondary alcohol with the chemical formula C₉H₂₀O.[1][2][3][4] It is a colorless liquid and is sparingly soluble in water.[4] Nonan-3-ol is a secondary alcohol that is nonane substituted by a hydroxy group at position 3. It has been identified as a rat metabolite.[3]

The following table summarizes the key quantitative data for **3-Nonanol**, providing a reference for experimental and computational applications.

Property	Value	Source(s)
Identifiers		
IUPAC Name	nonan-3-ol	[3]
CAS Number	624-51-1	[1][2][3][4]
Molecular Formula	C ₉ H ₂₀ O	[1][2][3][4]
Molecular Weight		
Molar Mass	144.25 g/mol	[3]
Monoisotopic Mass	144.151415257 Da	[3]
Physical Properties		
Appearance	Colorless to Almost Colorless Clear Liquid	[4]
Boiling Point	192-195 °C at 760 mm Hg	[3][5]
Density	0.82 g/cm ³ at 20 °C	[5]
Flash Point	96 °C (closed cup)	[5]
Water Solubility	0.315 mg/mL at 25 °C	[3]
Computed Properties		
XLogP3-AA	3.3	[6]
Topological Polar Surface Area	20.2 Å ²	[3][4]
Rotatable Bond Count	6	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3-Nonanol** are crucial for its application in a laboratory setting.

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds and synthesizing alcohols. The synthesis of **3-Nonanol** can be achieved by reacting

propylmagnesium bromide with hexanal.

Core Reaction:

- Grignard Reagent Formation: 1-Bromopropane + Mg → Propylmagnesium Bromide
- Nucleophilic Addition: Propylmagnesium Bromide + Hexanal → Magnesium alkoxide intermediate
- Workup: Magnesium alkoxide intermediate + H₃O⁺ → **3-Nonanol**

Materials:

- Magnesium turnings
- 1-Bromopropane
- Hexanal
- Anhydrous diethyl ether
- Iodine (crystal)
- Saturated aqueous ammonium chloride (NH₄Cl)
- 1 M Sulfuric Acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Apparatus Setup: All glassware must be flame-dried or oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture. A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

- Grignard Reagent Preparation:

- Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
- Prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
- Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be required.
- Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

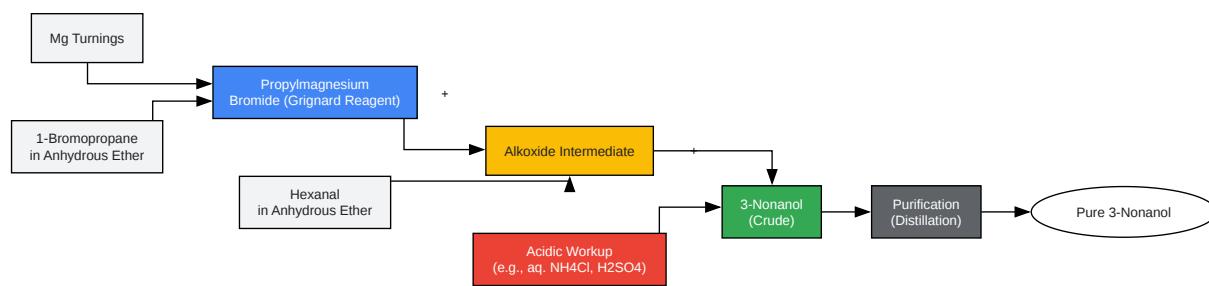
- Reaction with Aldehyde:

- Cool the flask containing the Grignard reagent in an ice bath.
- Add a solution of hexanal (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.
- Add the hexanal solution dropwise to the stirred Grignard reagent. A precipitate will form.
- After addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.

- Workup and Purification:

- Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH_4Cl solution.
- Add 1 M H_2SO_4 to dissolve the magnesium salts.
- Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

- Combine the organic extracts and wash sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent using a rotary evaporator.
- Purify the crude **3-Nonanol** by fractional distillation.



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Caption: Workflow for the Grignard synthesis of **3-Nonanol**.

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like **3-Nonanol**.

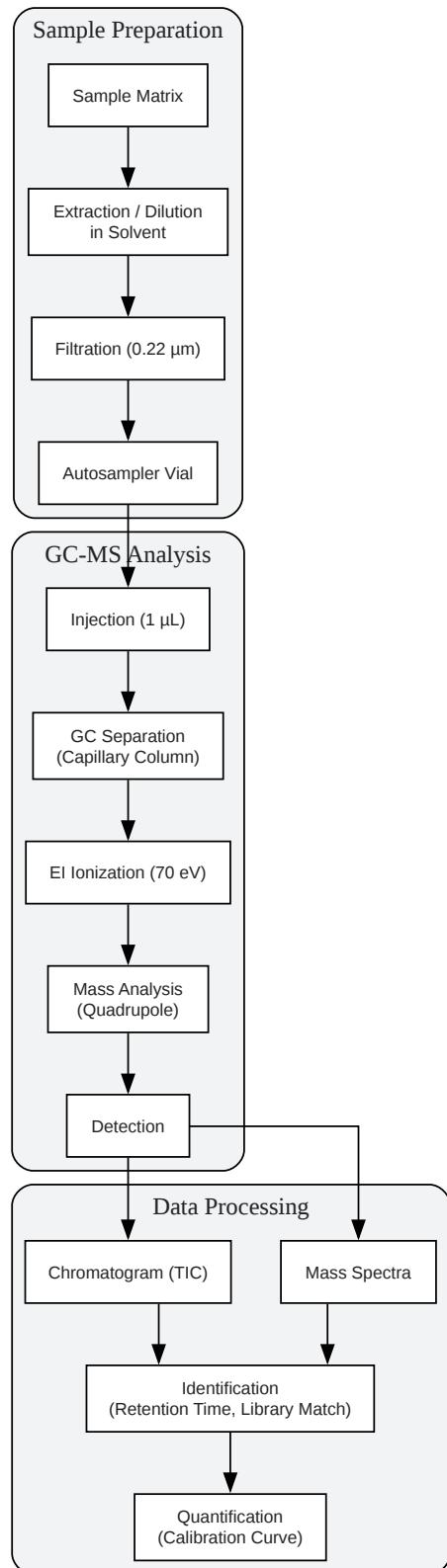
Materials:

- 3-Nonanol** sample
- High-purity volatile solvent (e.g., hexane or dichloromethane)
- GC-MS instrument with a suitable capillary column (e.g., non-polar DB-5ms or equivalent)
- Autosampler vials with septa

Procedure:

- Sample Preparation:
 - Accurately prepare a stock solution of **3-Nonanol** in the chosen solvent.
 - Create a series of calibration standards by serial dilution of the stock solution.
 - For unknown samples, perform a liquid-liquid extraction if the matrix is complex, or a simple dilution if it is a clean liquid.
 - Filter the final sample through a 0.22 μm syringe filter into a 2 mL autosampler vial.
- Instrument Parameters (Example):
 - Injector: Splitless mode, 250 °C.
 - Carrier Gas: Helium at a constant flow of 1.3 mL/min.
 - Oven Program: Initial temperature of 60 °C for 2 min, ramp to 230 °C at 3 °C/min, then hold for 5 min.
 - MS Transfer Line: 250 °C.
 - Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
 - Mass Analyzer: Quadrupole, scanning from m/z 35 to 300.
- Data Acquisition and Analysis:
 - Inject 1 μL of the prepared sample.
 - Acquire the total ion chromatogram (TIC) and mass spectra.
 - Identify the **3-Nonanol** peak by comparing its retention time with a known standard and its mass spectrum with a library (e.g., NIST). The mass spectrum is characterized by a prominent base peak at m/z 59, resulting from alpha-cleavage adjacent to the hydroxyl group.

- Quantify the amount of **3-Nonanol** by creating a calibration curve from the peak areas of the prepared standards.



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Caption: General experimental workflow for GC-MS analysis.

Biological Relevance and Applications

While **3-Nonanol** is used in the fragrance and flavor industries, its structure as a chiral secondary alcohol makes it and its derivatives relevant to biochemical research and drug discovery.

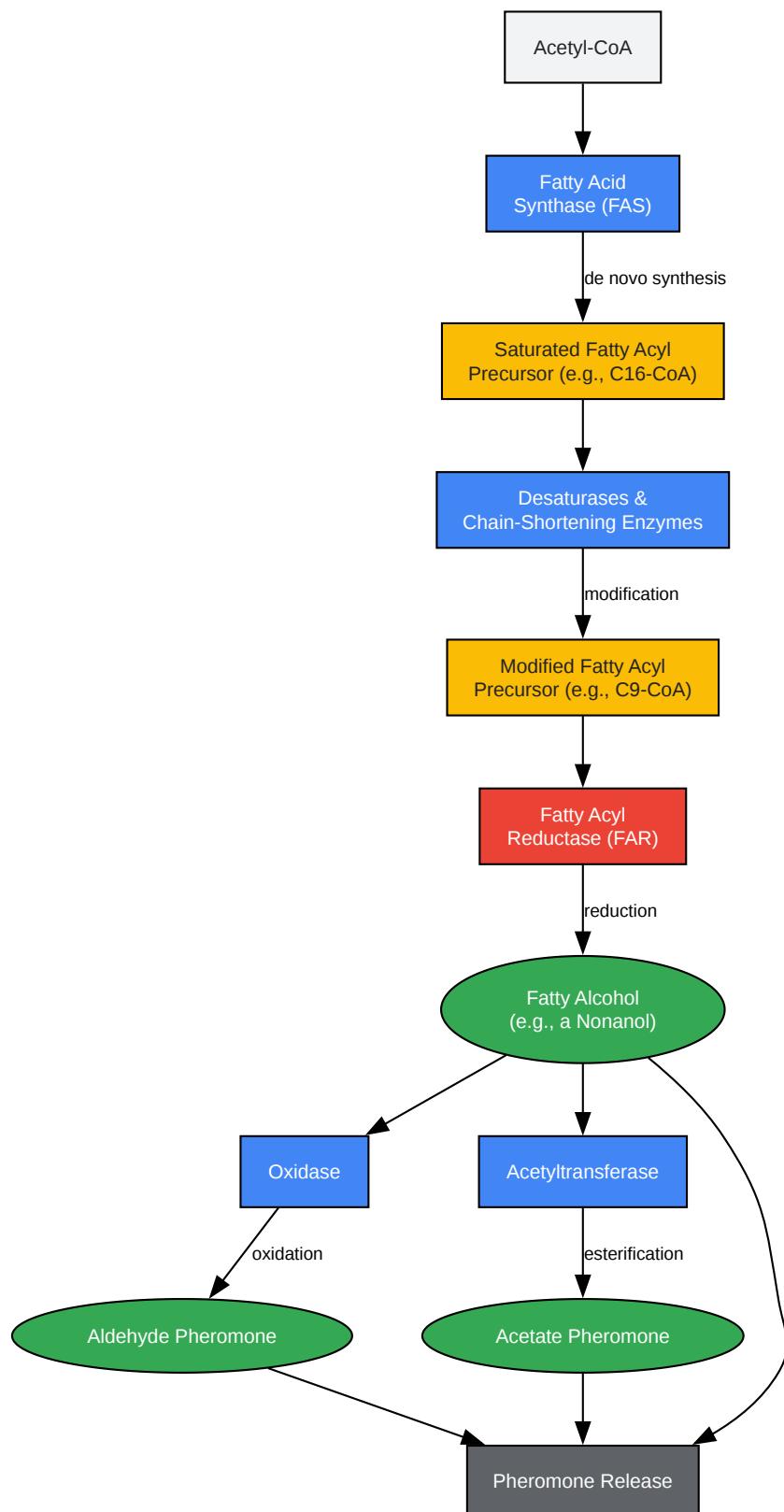
The incorporation of hydroxyl groups is a common strategy in drug design to modulate physicochemical properties. Secondary alcohols like **3-Nonanol** present a structural motif that can influence a molecule's solubility, lipophilicity, and metabolic stability.

- **Metabolic Stability:** Unlike primary alcohols, secondary alcohols are less prone to rapid oxidation to aldehydes and carboxylic acids. However, they can still be sites for glucuronidation. The steric bulk around the hydroxyl group can influence the rate of metabolic conjugation.
- **Chirality and SAR:** **3-Nonanol** is a chiral molecule, existing as (R)- and (S)-enantiomers.^[7] ^[8] In drug development, the stereochemistry of alcohol-containing molecules is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The synthesis of single enantiomers of chiral alcohols is a key focus in the pharmaceutical industry.^[9]
- **Scaffold for Synthesis:** Chiral alcohols are valuable building blocks (chiral pool) for the asymmetric synthesis of more complex drug candidates. They can be used to introduce specific stereocenters, which is fundamental for achieving target specificity and reducing off-target effects.

3-Nonanol is a fatty alcohol, a class of compounds frequently found in insect pheromones. Type-I moth sex pheromones, which are typically C10-C18 alcohols, aldehydes, or acetates, are derived from fatty acid metabolism. The general biosynthetic pathway provides a relevant biological context for **3-Nonanol**.

The pathway begins with de novo fatty acid synthesis from acetyl-CoA. A series of desaturases and chain-shortening enzymes then create a specific fatty acyl precursor. This precursor is

subsequently reduced by a fatty acyl reductase (FAR) to the corresponding primary alcohol. This alcohol can be the final pheromone component or can be further modified by oxidation to an aldehyde or esterification to an acetate.^[10] While **3-Nonanol** is a secondary alcohol, this pathway illustrates the central role of fatty alcohol production in biological signaling.



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Caption: Generalized pathway for Type-I insect pheromone biosynthesis.

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References

- 1. Showing Compound 3-Nonanol (FDB008399) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. 3-Nonanol | C9H20O | CID 12216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nonanol, (3S)- | C9H20O | CID 6999726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. benchchem.com [benchchem.com]
- 7. (R)-3-Nonanol | C9H20O | CID 6999725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
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